2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine
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Overview
Description
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine is a complex organic compound characterized by the presence of a benzodioxole ring and a substituted ethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved by cyclization of catechol with methylene chloride under basic conditions.
Substitution Reaction: The benzodioxole ring is then subjected to a substitution reaction with an appropriate ethanamine derivative.
Final Coupling: The final step involves coupling the substituted benzodioxole with 4-methoxy-3-methylbenzylamine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamines or benzodioxoles.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-yl)ethanamine: Lacks the substituted phenyl group.
3,4-methylenedioxyphenethylamine: Similar structure but different substitution pattern.
1,3-benzodioxole-5-ethanamine: Another related compound with a simpler structure.
Uniqueness
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-9-15(4-5-16(13)20-2)11-19-8-7-14-3-6-17-18(10-14)22-12-21-17/h3-6,9-10,19H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCCJVDYXMPSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCCC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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